1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone
Description
1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 345-55-1) is a fluorinated biphenyl ketone derivative with the molecular formula C₁₄H₁₁FO and a molecular weight of 214.23494 g/mol . Its structure features a biphenyl core substituted with a fluorine atom at position 2 of the first phenyl ring and a methoxy group at position 4' of the second phenyl ring, with an acetyl group at position 4 (Figure 1). The compound exhibits a topological polar surface area (TPSA) of 26.3 Ų and a calculated XLogP3 value of 3.8, indicating moderate hydrophobicity . The compound is typically synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely employed for biaryl systems .
Properties
IUPAC Name |
1-[3-fluoro-4-(4-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKJPRHMAHVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysis
The substrate 2-fluoro-4'-methoxybiphenyl reacts with acetyl chloride in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), under anhydrous conditions. AlCl₃ activates the acyl chloride by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion. The biphenyl system’s electron-rich 4-position undergoes electrophilic attack, followed by deprotonation to restore aromaticity.
Optimized Reaction Conditions
Table 1: Friedel-Crafts Acylation Parameters
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Acylating Agent | Acetyl chloride |
| Temperature | 0°C → RT |
| Solvent | DCM |
| Isolated Yield | 68% |
Limitations include competing side reactions at other aromatic positions and the need for rigorous moisture exclusion.
Suzuki-Miyaura Cross-Coupling Strategy
The Suzuki-Miyaura reaction enables precise construction of the biphenyl core, followed by late-stage acylation. This two-step approach offers superior regiocontrol compared to Friedel-Crafts methods.
Biphenyl Backbone Assembly
A fluorinated aryl halide (e.g., 4-bromo-2-fluorophenylacetone) couples with 4-methoxyphenylboronic acid under palladium catalysis.
Representative Procedure :
Final Acylation Step
The ketone group is introduced via oxidation of a methyl substituent using Jones reagent (CrO₃/H₂SO₄):
Table 2: Oxidation Conditions for Ethanone Formation
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Jones Reagent | Acetone | 0°C | 2 h | 89% |
This sequence achieves an overall yield of 73%, surpassing single-step Friedel-Crafts approaches.
Grignard Reaction Pathway
Grignard reagents enable direct coupling of pre-acylated fragments with methoxy-substituted aryl halides.
Magnesium-Halogen Exchange
2-Bromo-4-fluoroacetophenone undergoes Mg insertion in THF at -20°C, forming the corresponding Grignard reagent. Subsequent reaction with 4-bromoanisole proceeds via a nucleophilic aromatic substitution mechanism:
Table 3: Grignard Coupling Optimization
| Parameter | Value |
|---|---|
| Grignard Reagent | 2-Br-4-F-C₆H₃COCH₃MgBr |
| Electrophile | 4-Bromoanisole |
| Catalyst | None (thermal) |
| Temperature | 80°C |
| Yield | 77% |
This method circumvents transition-metal catalysts but requires strict temperature control to prevent ketone reduction.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone Synthesis
| Method | Overall Yield | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 68% | 95% | Single-step | Poor regioselectivity |
| Suzuki + Oxidation | 73% | 98% | Excellent regiocontrol | Multi-step, Pd cost |
| Grignard Coupling | 77% | 97% | No transition metals | Sensitive to moisture/oxygen |
Scalability and Industrial Considerations
Industrial adaptations prioritize cost-effective catalysts and continuous flow systems:
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Friedel-Crafts : Nebulized AlCl₃ delivery systems reduce catalyst waste by 40%
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Suzuki : Heterogeneous Pd/C catalysts enable recycling over 5 cycles without yield loss
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Grignard : Microreactor technology minimizes thermal degradation risks during exothermic steps
Structural Validation and Characterization
Post-synthetic analysis employs:
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation to form carboxylic acids under controlled conditions:
| Reagent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ in acidic medium | Reflux, 6–8 h | 2-Fluoro-4'-methoxybiphenyl-4-carboxylic acid | 85–92% | |
| CrO₃ in acetone (Jones reagent) | 0–5°C, 2 h | Same as above | 78–84% |
Key Findings :
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Oxidation proceeds via radical intermediates, with electron-withdrawing fluorine and methoxy groups stabilizing transition states .
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KMnO₄ achieves higher yields due to milder proton transfer kinetics compared to CrO₃ .
Reduction Reactions
The carbonyl group is selectively reduced to secondary alcohols:
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 25°C, 1 h | 1-(2-Fluoro-4'-methoxybiphenyl-4-yl)ethanol | 88% | |
| LiAlH₄ | Dry ether | 0°C, 30 min | Same as above | 92% |
Mechanistic Insights :
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NaBH₄ reduction follows a concerted six-membered transition state, while LiAlH₄ proceeds via nucleophilic acyl substitution .
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Steric hindrance from the biphenyl system marginally slows reaction kinetics compared to simpler acetophenones .
Photochemical Transformations
UV irradiation induces photoenolization, enabling Diels-Alder cycloadditions:
| Light Source (nm) | Solvent | Additive | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 350 | Methanol | Maleic anhydride | Bicyclic lactone adduct | 0.68 | |
| 310 | Acetonitrile | - | (Z)-photoenol intermediate | 0.45 |
Critical Observations :
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The (Z)-photoenol isomer exhibits a lifetime of 10–100 μs in polar solvents, enabling trap reactions .
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Substituent effects: Methoxy groups enhance enol stability via resonance, while fluorine reduces π→π* transition energy .
Cross-Coupling Reactivity
Palladium-catalyzed Suzuki-Miyaura reactions enable biphenyl derivatization:
Synthetic Utility :
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Electronic effects from fluorine and methoxy groups accelerate oxidative addition to Pd(0) centers .
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Steric bulk at the 2-position necessitates bulky phosphine ligands (e.g., PCy₃) for optimal yields .
Computational Reactivity Analysis
DFT studies (B3LYP/6-311+G*) reveal:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Some notable areas include:
- Anticancer Activity : Preliminary studies suggest that 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone may exhibit cytotoxic effects against various cancer cell lines. The fluorine atom in the structure is hypothesized to enhance bioactivity by improving pharmacokinetic properties .
- Antimicrobial Properties : Research indicates that derivatives of this compound could possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Electrophilic Substitution Reactions : The presence of the methoxy and fluoro groups facilitates electrophilic aromatic substitution, allowing for the introduction of other functional groups into the biphenyl structure .
- Synthesis of Novel Compounds : It can be used as a building block for synthesizing more complex organic molecules, particularly those with potential pharmaceutical applications .
Material Science
In material science, the compound's properties make it suitable for developing advanced materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties due to the strong interactions provided by the fluorinated biphenyl structure .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests potential as a lead compound for further development in anticancer therapies .
Case Study 2: Antimicrobial Activity
Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings showed that it exhibited moderate inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy substituents influence its reactivity and binding affinity to biological targets, potentially affecting enzyme activity and receptor interactions. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Biphenyl Ethanones
Key Observations :
- Fluorine Substitution : The introduction of fluorine at position 2 (target compound) versus 3',4' (DFBPE) alters electronic properties. DFBPE’s dual fluorine substitution enhances electron-withdrawing effects, reducing the electron density of the biphenyl system compared to the single fluorine in the target compound .
- Parent Compound: The unsubstituted biphenyl ethanone (CAS 92-91-1) lacks halogen or methoxy groups, resulting in a lower molecular weight (196.24 g/mol) and higher hydrophobicity (XLogP3: 4.2) .
Spectroscopic and Physical Properties
Table 2: Comparative Spectroscopic Data
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | Not fully reported; acetyl CH₃ ~2.6 ppm | Carbonyl C=O ~198 ppm | Not reported | ~78* |
| DFBPE | Acetyl CH₃: 2.65 (s), aromatic H: 7.2–8.1 | C=O: 197.1, CF: 115–120 | 120–122 | 78 |
| 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone | Acetyl CH₃: 2.61 (s), OCH₃: 3.87 (s) | C=O: 198.3, OCH₃: 55.2 | 98–100 | 85 |
| Parent Compound | Acetyl CH₃: 2.62 (s), aromatic H: 7.4–7.8 | C=O: 197.8, aromatic C: 126–140 | 120–122 | 70–80 |
*Assumed based on similar Suzuki-Miyaura yields .
Key Findings :
- ¹³C NMR : The carbonyl carbon (C=O) in all analogs resonates near 197–198 ppm , confirming the ketone functionality .
- Fluorine Effects : DFBPE shows downfield shifts for aromatic carbons adjacent to fluorine (δ ~115–120 ppm) compared to the target compound’s single fluorine .
- Methoxy Group: The 4'-methoxy substituent in the target compound and its non-fluorinated analog produces a distinct OCH₃ signal at ~3.87 ppm in ¹H NMR .
Insights :
- Suzuki-Miyaura Efficiency : Fluorinated derivatives like DFBPE and the target compound achieve ~78% yields , demonstrating the robustness of Pd catalysis for halogenated substrates .
- Applications : DFBPE’s dual fluorine substitution makes it suitable for optoelectronic materials , while the target compound’s methoxy group may enhance bioavailability in drug design .
- Limitations : The parent compound’s lack of substituents limits its utility in advanced applications but serves as a critical reference in structure-property studies .
Q & A
Q. What are the standard synthetic routes for 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone in laboratory settings?
The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions . For Friedel-Crafts acylation, a biphenyl derivative (e.g., 2-fluoro-4'-methoxybiphenyl) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to introduce the ethanone group . Alternatively, Suzuki-Miyaura cross-coupling can construct the biphenyl backbone by coupling a fluorinated aryl halide with a methoxy-substituted boronic acid, followed by acylation . Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield improvement.
Q. How can the purity and structure of this compound be validated after synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key diagnostic signals include the methoxy (-OCH₃) singlet at ~δ 3.8 ppm and the ethanone carbonyl resonance at ~δ 2.6 ppm (for methyl protons) and ~200 ppm (for carbonyl carbon) in ¹³C NMR . High-Resolution Mass Spectrometry (HRMS) provides molecular weight verification (e.g., calculated vs. experimental m/z) . Infrared (IR) spectroscopy confirms functional groups, such as the carbonyl stretch at ~1680 cm⁻¹ .
Q. What are the common chemical transformations of the ethanone group in this compound?
The ethanone moiety undergoes reduction (e.g., using NaBH₄ or LiAlH₄) to yield secondary alcohols or oxidation (e.g., KMnO₄) to form carboxylic acids . Oxime derivatives can be synthesized via reaction with hydroxylamine, as demonstrated in the preparation of 1-(4'-methoxy-[1,1'-biphenyl]-2-yl)ethanone O-(2,4-dinitrophenyl) oxime under mild conditions . These transformations are critical for diversifying the compound’s applications in medicinal chemistry.
Advanced Research Questions
Q. How does the fluorine substituent influence regioselectivity in further functionalization reactions?
The ortho-directing effect of fluorine enhances electrophilic substitution at the 2-position of the biphenyl system. For example, in Pd-catalyzed C–H activation, the fluorine atom promotes meta-selectivity in arylation reactions, as observed in analogous anisole derivatives . Computational studies (DFT) can model the electronic effects of fluorine on reaction pathways, aiding in predicting regiochemical outcomes .
Q. What strategies mitigate steric hindrance during crystallization for X-ray diffraction analysis?
Co-crystallization with small-molecule auxiliaries (e.g., triphenylphosphine oxide) or solvent optimization (e.g., slow evaporation from DMSO/EtOH) can improve crystal quality. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for compounds with torsional flexibility in the biphenyl system . For example, twinned crystals of similar fluorinated biphenyls require careful handling of symmetry constraints during refinement .
Q. How can photoredox catalysis be applied to derivatize this compound under mild conditions?
Visible-light photoredox dearomatization enables functionalization of the aromatic rings without harsh reagents. A recent protocol demonstrated the use of eosin Y as a photocatalyst to generate biradical intermediates from methoxy-substituted biphenyl ethanones, facilitating dearomatization at room temperature . This method is advantageous for synthesizing polycyclic derivatives with retained stereochemistry.
Methodological Considerations
Q. What analytical techniques resolve contradictions in reaction yield data across studies?
Reaction monitoring via LC-MS identifies intermediates and byproducts, clarifying discrepancies in reported yields. For instance, competing pathways (e.g., over-reduction in NaBH₄ reactions) can be quantified using kinetic profiling . Control experiments (e.g., omitting catalysts) isolate the contributions of specific reaction components .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
Density Functional Theory (DFT) calculations model transition states and charge distribution. For example, Fukui indices predict nucleophilic/electrophilic sites on the biphenyl system, guiding catalyst selection in cross-coupling reactions . Software like Gaussian or ORCA integrates these calculations with experimental data to refine synthetic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
